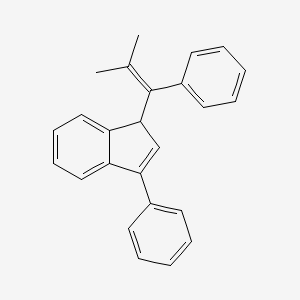![molecular formula C19H40OSi B12629423 Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane CAS No. 917871-05-7](/img/structure/B12629423.png)
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is an organic compound that features a tert-butyl group, a butylnon-1-en-1-yl group, and a dimethylsilane moiety
Vorbereitungsmethoden
The synthesis of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction is usually carried out in an inert solvent such as methylene chloride, with imidazole or another base to facilitate the formation of the silyl ether .
Analyse Chemischer Reaktionen
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is used in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is a precursor to compounds with potential therapeutic effects, such as anticancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane involves its role as a protecting group in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane include:
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used to introduce propanol functionality to pharmaceuticals.
tert-Butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane: Used in various organic synthesis applications
These compounds share similar structural features and reactivity patterns but differ in their specific applications and functional groups.
Eigenschaften
CAS-Nummer |
917871-05-7 |
|---|---|
Molekularformel |
C19H40OSi |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
tert-butyl-(3-butylnon-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C19H40OSi/c1-8-10-12-13-15-18(14-11-9-2)16-17-20-21(6,7)19(3,4)5/h16-18H,8-15H2,1-7H3 |
InChI-Schlüssel |
WDDIRAHTAUCJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)C=CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


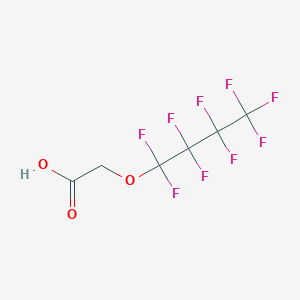
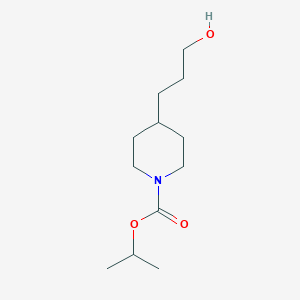
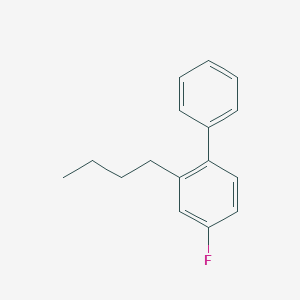
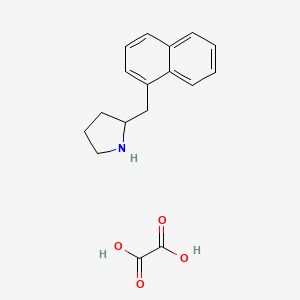
![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
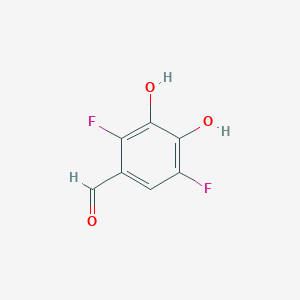
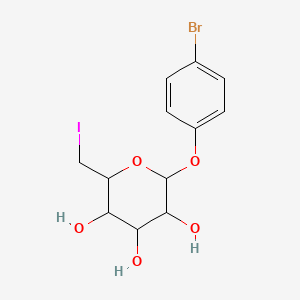
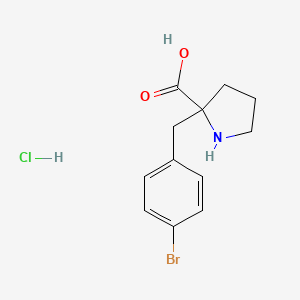
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
